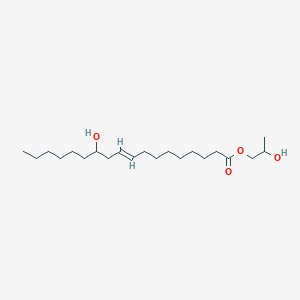
1-Bromo-2,3,4,5-tetrafluorobenzene
Übersicht
Beschreibung
1-Bromo-2,3,4,5-tetrafluorobenzene is a chemical compound with the molecular formula C6HBrF4 . It is also known by other names such as Benzene, 1-bromo-2,3,4,5-tetrafluoro- .
Synthesis Analysis
The synthesis of 1-Bromo-2,3,4,5-tetrafluorobenzene involves a multi-step reaction. The first step involves the use of bromine (Br2) and sulfur trioxide (SO3) in sulfuric acid (H2SO4) at 120°C. The second step involves heating in dimethylformamide .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,4,5-tetrafluorobenzene consists of a benzene ring with one bromine atom and four fluorine atoms attached to it . The molecular weight of the compound is 228.97 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,3,4,5-tetrafluorobenzene include a molecular weight of 228.97 g/mol . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are 227.91978 g/mol . The topological polar surface area is 0 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Catalysts
1-Bromo-2,3,4,5-tetrafluorobenzene has been used in the synthesis of catalyst Pd (AsPh 3) 4 . This catalyst is required for the preparation of cyclometalating ligands such as 2- (3′,4′,6′-trifluorophenyl)pyridine and 2- (3′,4′,5′,6′-tetrafluorophenyl)pyridine . These ligands are often used in the field of coordination chemistry and materials science.
Synthesis of Fluorinated Rubrene
1-Bromo-2,3,4,5-tetrafluorobenzene may also be used in the synthesis of fluorinated rubrene . Rubrene is one of the most studied organic semiconductors due to its high charge carrier mobility. Fluorinated rubrene could potentially enhance the performance of organic electronic devices.
Safety and Hazards
1-Bromo-2,3,4,5-tetrafluorobenzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Wirkmechanismus
Target of Action
1-Bromo-2,3,4,5-tetrafluorobenzene is a chemical compound used primarily in the synthesis of various catalysts and ligands . Its primary targets are therefore the reactants in these synthesis reactions.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically in the synthesis of catalysts such as Pd (AsPh 3) 4 . It’s also used in the preparation of cyclometalating ligands .
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-2,3,4,5-tetrafluorobenzene are dependent on the specific reactions it’s used in. For example, it’s used in the synthesis of fluorinated rubrene , a compound used in organic electronics.
Pharmacokinetics
Its lipophilicity is moderate, with a Log Po/w (iLOGP) of 2.03 .
Result of Action
The result of 1-Bromo-2,3,4,5-tetrafluorobenzene’s action is the successful synthesis of the target compounds, such as Pd (AsPh 3) 4 and cyclometalating ligands . These compounds can then be used in further reactions or applications.
Action Environment
The action of 1-Bromo-2,3,4,5-tetrafluorobenzene can be influenced by various environmental factors. For example, it’s recommended to handle the compound in a well-ventilated place to prevent the accumulation of vapors . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Eigenschaften
IUPAC Name |
1-bromo-2,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSIDPAOVWMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148042 | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4,5-tetrafluorobenzene | |
CAS RN |
1074-91-5 | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-bromo-2,3,4,5-tetrafluorobenzene undergo further chemical transformations?
A1: Yes, research indicates that 1-bromo-2,3,4,5-tetrafluorobenzene can be readily nitrated. [] This reaction leads to the substitution of the remaining hydrogen atom with a nitro group, yielding 1-bromo-2,3,4,5-tetrafluoro-6-nitrobenzene. The reaction employs a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulfone to achieve high yields. []
Q2: Are there other lanthanoid complexes besides Ytterbium that can activate carbon-bromine bonds in compounds like 1-bromo-2,3,4,5-tetrafluorobenzene?
A2: Yes, research demonstrates that lanthanum (La) and neodymium (Nd) complexes, similar to the Ytterbium (Yb) complex, can activate the carbon-bromine bond in 1-bromo-2,3,4,5-tetrafluorobenzene. [] This reaction forms the corresponding lanthanum and neodymium complexes containing N,N'-bis(2,6-diisopropylphenyl)formamidinate ligands, a bromide ligand, and a coordinated THF molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

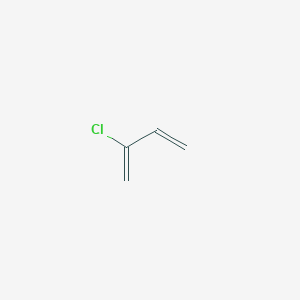

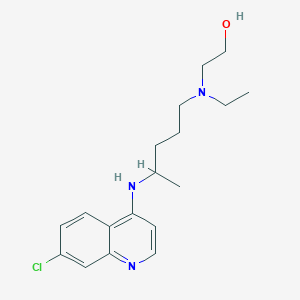

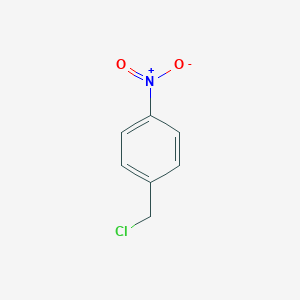

![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
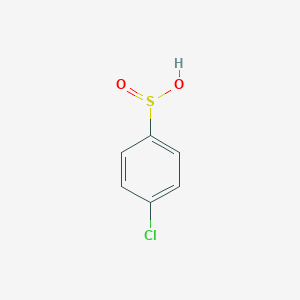
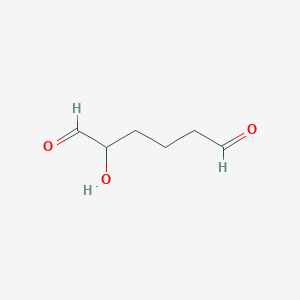

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)


